2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine

CAS No.: 1342746-15-9

Cat. No.: VC11676488

Molecular Formula: C9H20N2OS

Molecular Weight: 204.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342746-15-9 |

|---|---|

| Molecular Formula | C9H20N2OS |

| Molecular Weight | 204.34 g/mol |

| IUPAC Name | N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine |

| Standard InChI | InChI=1S/C9H20N2OS/c1-13-9-3-10-2-4-11-5-7-12-8-6-11/h10H,2-9H2,1H3 |

| Standard InChI Key | PMSYDAKIDLKIBJ-UHFFFAOYSA-N |

| SMILES | CSCCNCCN1CCOCC1 |

| Canonical SMILES | CSCCNCCN1CCOCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

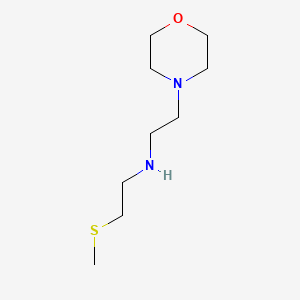

The compound’s systematic IUPAC name is N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine, reflecting its two primary functional groups: a morpholinoethylamine moiety and a methylthioethyl side chain . Its molecular formula, C₉H₂₀N₂OS, confirms the presence of one sulfur and two nitrogen atoms, critical for its reactivity. The SMILES notation (CSCCNCCN1CCOCC1) and InChIKey (PMSYDAKIDLKIBJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1342746-15-9 | |

| Molecular Formula | C₉H₂₀N₂OS | |

| Molecular Weight | 204.34 g/mol | |

| SMILES | CSCCNCCN1CCOCC1 | |

| InChIKey | PMSYDAKIDLKIBJ-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via an ethylamine chain to a methylthioethyl group. The sulfur atom in the methylthio moiety (SCH₃) and the tertiary amine in the morpholine ring serve as potential coordination sites for metal ions. X-ray crystallography data (COD ID 4085984) confirms the planar geometry of the morpholine ring and the flexibility of the ethylamine linker .

Synthesis and Characterization

Analytical Characterization

High-performance liquid chromatography (HPLC) methods, such as those employing the Newcrom R1 column with acetonitrile/water mobile phases, are effective for purity analysis . Mass spectrometry (MS) compatibility requires substituting phosphoric acid with formic acid in the mobile phase . The compound’s logP value (estimated at 0.212 for related analogs) suggests moderate hydrophobicity, influencing its solubility in polar organic solvents .

Applications in Catalysis

Role as a Ligand in Hydrogenation

2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine serves as a ligand in ruthenium- and iridium-catalyzed hydrogenation reactions, particularly for reducing carbonyl groups and aromatic ketones. The sulfur and nitrogen atoms coordinate to the metal center, stabilizing transient intermediates and enhancing reaction selectivity.

Table 2: Catalytic Applications

| Application | Metal Catalyst | Substrate | Efficiency | Source |

|---|---|---|---|---|

| Ketone Hydrogenation | Ru | Aromatic Ketones | High selectivity | |

| Aldehyde Reduction | Ir | Aliphatic Carbonyls | Moderate yield |

Mechanistic Insights

The morpholine nitrogen’s lone pair facilitates electron donation to the metal, while the sulfur’s soft Lewis basicity modulates the catalyst’s electronic environment. This dual coordination likely suppresses side reactions, such as over-reduction or decomposition, common in heterogeneous catalysis.

Physicochemical Properties

Stability and Reactivity

The compound’s stability under catalytic conditions (e.g., high-pressure H₂ environments) remains unquantified but is inferred from its use in hydrogenation. The methylthio group may pose oxidative susceptibility, necessitating inert atmospheres during handling.

Future Research Directions

-

Catalytic Scope Expansion: Investigating asymmetric hydrogenation of α,β-unsaturated carbonyls.

-

Structure-Activity Relationships: Modifying the morpholine or methylthio groups to enhance catalytic efficiency.

-

Thermal Stability Studies: Quantifying decomposition thresholds under reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume